

Spectroscopic Profile of 3-Methylbenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 3-Methylbenzophenone

Cat. No.: B1359932

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-Methylbenzophenone** (CAS No. 643-65-2), a key intermediate in various chemical syntheses. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, presenting quantitative data in structured tables and outlining the experimental protocols for these analyses.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **3-Methylbenzophenone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
7.78	d	Aromatic Protons
7.62 - 7.51	m	Aromatic Protons
7.37	t	Aromatic Protons
7.32	d	Aromatic Protons
2.40	s	Methyl Protons (-CH ₃)

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
196.9	Carbonyl Carbon (C=O)
138.2	Aromatic Carbon
137.9	Aromatic Carbon
133.3	Aromatic Carbon
130.4	Aromatic Carbon
130.0	Aromatic Carbon
129.1	Aromatic Carbon
128.2	Aromatic Carbon
127.4	Aromatic Carbon
21.5	Methyl Carbon (-CH ₃)

Solvent: CDCl₃, Frequency: 100 MHz

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium	Aromatic C-H Stretch
~2920	Weak	Aliphatic C-H Stretch (Methyl)
~1660	Strong	C=O Carbonyl Stretch
~1600, 1580, 1450	Medium-Strong	Aromatic C=C Bending
~1300	Medium	C-C Stretch
~930, 740, 700	Strong	Aromatic C-H Bending (Out-of-plane)

Ultraviolet-Visible (UV-Vis) Spectroscopy

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent
~252	High	Methanol
~340	Low	Methanol

Note: The UV-Vis data is based on typical values for benzophenone derivatives and may vary slightly based on experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of **3-Methylbenzophenone**.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

- Weigh approximately 5-10 mg of **3-Methylbenzophenone**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a clean, dry 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the spectrometer to the sample.
- Acquire the spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- Process the Free Induction Decay (FID) with an exponential window function and Fourier transform.

- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale to the residual solvent peak of CDCl_3 at 7.26 ppm.
- Integrate all signals.

^{13}C NMR Acquisition:

- Acquire the spectrum using a proton-decoupled pulse sequence.
- Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 512-1024 scans.
- Process the FID with an exponential window function and Fourier transform.
- Phase and baseline correct the spectrum.
- Calibrate the chemical shift scale to the CDCl_3 triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **3-Methylbenzophenone**.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Place a small amount of solid **3-Methylbenzophenone** directly onto the ATR crystal.
- Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR crystal.

- Collect the sample spectrum.
- The spectrum is typically recorded from 4000 cm^{-1} to 400 cm^{-1} .
- A typical measurement consists of 16-32 co-added scans at a resolution of 4 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within **3-Methylbenzophenone**.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Sample Preparation:

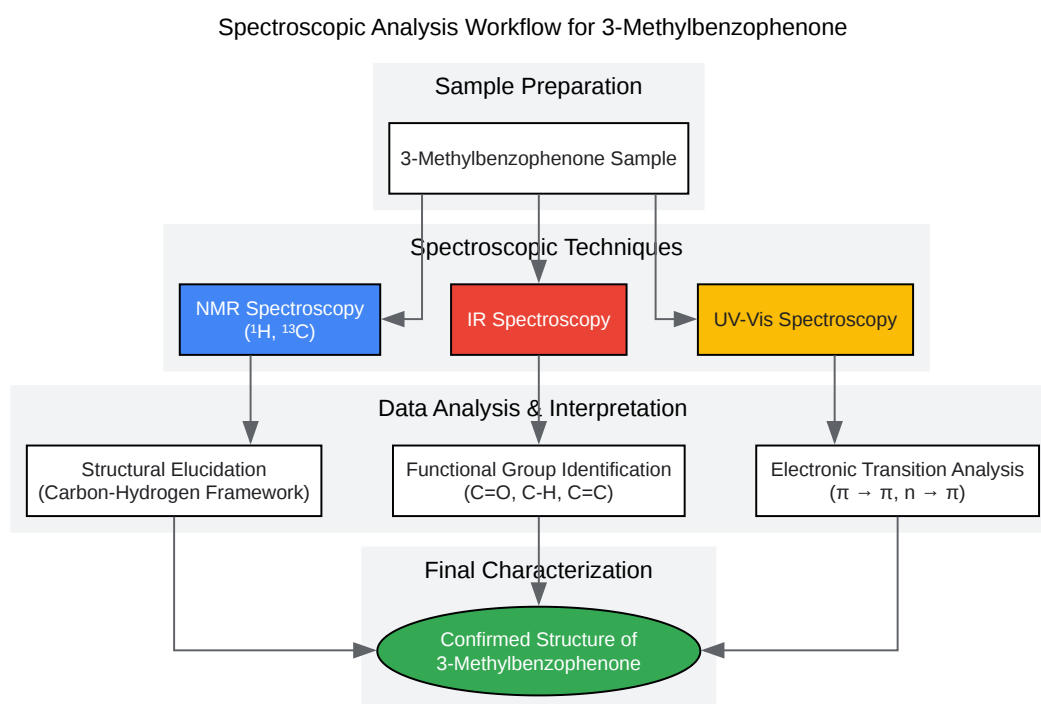
- Prepare a stock solution of **3-Methylbenzophenone** in a UV-grade solvent (e.g., methanol or ethanol) of a known concentration (e.g., 1 mg/mL).
- From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) to ensure the absorbance is within the linear range of the instrument (typically $0.1 - 1.0\text{ AU}$).
- Use quartz cuvettes with a 1 cm path length.

Data Acquisition:

- Fill one cuvette with the pure solvent to be used as a reference (blank).
- Fill a second cuvette with the sample solution.
- Place both cuvettes in the spectrophotometer.
- Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
- Measure the absorbance of the sample solution over a wavelength range of approximately $200\text{-}800\text{ nm}$.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **3-Methylbenzophenone**.



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